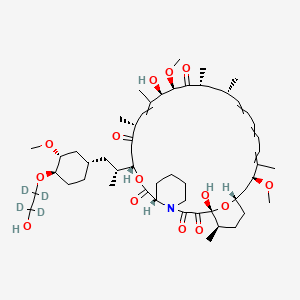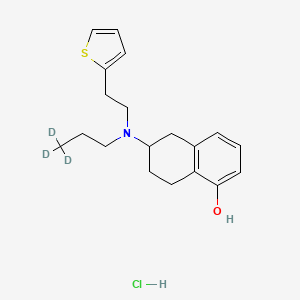
罗替戈汀-d3盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac Rotigotine-d3 Hydrochloride Salt: is a non-ergot dopamine agonist drug used primarily in the treatment of Parkinson’s disease. It is a deuterium-labeled version of Rotigotine, which allows for more precise pharmacokinetic studies. The compound has the molecular formula C19H23D3ClNOS and a molecular weight of 354.95 .
科学研究应用
rac Rotigotine-d3 Hydrochloride Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Rotigotine.
Biology: Employed in biological studies to investigate the effects of deuterium labeling on the biological activity of Rotigotine.
Medicine: Utilized in clinical research to develop new treatments for Parkinson’s disease and other neurological disorders.
作用机制
Target of Action
Rac Rotigotine-d3 Hydrochloride Salt is a non-ergot dopamine agonist drug . It primarily targets dopamine receptors , specifically the D1, D2, D3, D4, and D5 receptors . These receptors play a crucial role in the regulation of various brain functions, including motor control, reward, and memory.
Mode of Action
Rac Rotigotine-d3 Hydrochloride Salt acts as a full agonist of the dopamine receptor, a partial agonist of the 5-HT1A receptor, and an antagonist of the α2B-adrenergic receptor . This means it activates dopamine receptors, partially activates 5-HT1A receptors, and blocks α2B-adrenergic receptors, mimicking the effect of the neurotransmitter dopamine .
Biochemical Pathways
The activation of dopamine receptors by Rac Rotigotine-d3 Hydrochloride Salt influences several biochemical pathways. These include pathways involved in motor control, reward, and memory. The exact downstream effects can vary depending on the specific receptor subtype and the cellular context .
Pharmacokinetics
It’s known that the compound is used in the form of a transdermal patch, which provides a slow and constant supply of the drug over the course of 24 hours .
Result of Action
The activation of dopamine receptors by Rac Rotigotine-d3 Hydrochloride Salt can lead to various molecular and cellular effects. These effects are primarily related to the functions of the dopamine system, such as motor control, reward, and memory .
Action Environment
The action, efficacy, and stability of Rac Rotigotine-d3 Hydrochloride Salt can be influenced by various environmental factors While specific environmental factors were not mentioned in the search results, it’s known that factors such as temperature, pH, and the presence of other substances can influence the action of many drugs
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Rotigotine-d3 Hydrochloride Salt involves the incorporation of deuterium atoms into the Rotigotine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods: Industrial production of rac Rotigotine-d3 Hydrochloride Salt follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms and to maintain the purity of the final product. Quality control measures are critical to ensure that the deuterium labeling is consistent and that the final product meets the required specifications .
化学反应分析
Types of Reactions: rac Rotigotine-d3 Hydrochloride Salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of rac Rotigotine-d3 Hydrochloride Salt, while substitution reactions can produce a variety of substituted analogs .
相似化合物的比较
Rotigotine Hydrochloride: The non-deuterated version of rac Rotigotine-d3 Hydrochloride Salt.
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Ropinirole: A dopamine agonist with a similar mechanism of action.
Uniqueness: rac Rotigotine-d3 Hydrochloride Salt is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies. This labeling can improve the stability and efficacy of the compound, making it a valuable tool in both research and clinical applications .
属性
IUPAC Name |
6-[2-thiophen-2-ylethyl(3,3,3-trideuteriopropyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBONHIOKGWNU-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
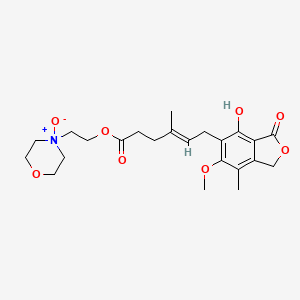
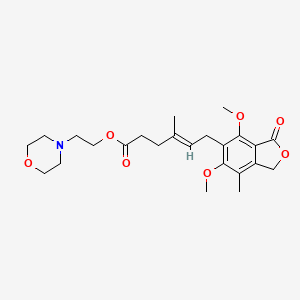
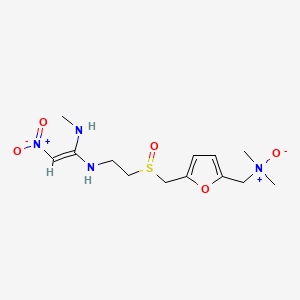
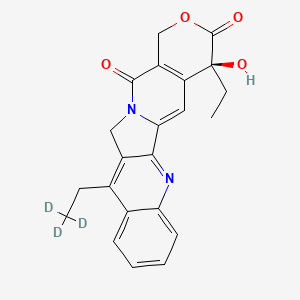
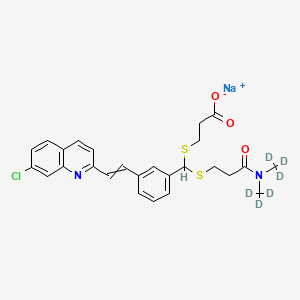
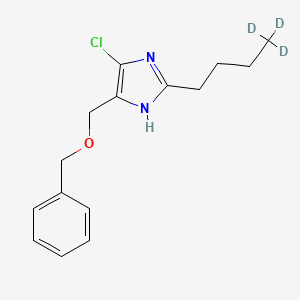
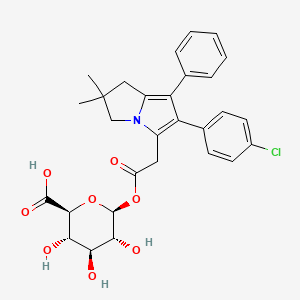
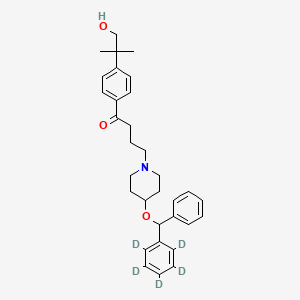
![4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine](/img/structure/B563844.png)
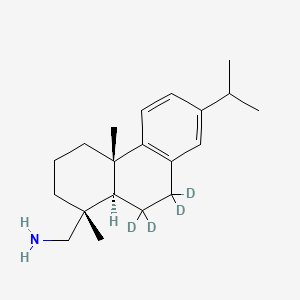

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)

